Methallyl alcohol

Catalog No.
S564669
CAS No.
513-42-8
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallyl alcohol

CAS Number

513-42-8

Product Name

Methallyl alcohol

IUPAC Name

2-methylprop-2-en-1-ol

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3

InChI Key

BYDRTKVGBRTTIT-UHFFFAOYSA-N

SMILES

CC(=C)CO

Solubility

2.69 M

Synonyms

2-Methallyl Alcohol; 2-Methyl-2-propenol; 2-Methyl-3-hydroxy-1-propene; 2-Methylallyl Alcohol; 2-Methylprop-1-en-3-ol; 3-Hydroxy-2-methylpropene; Isopropenyl Carbinol; Methacryl Alcohol; Methallyl Alcohol; NSC 30674; NSC 404204; β-Methallyl Alcohol;

Canonical SMILES

CC(=C)CO

Polymer Synthesis:

Methallyl alcohol readily participates in polymerization reactions, forming the building block for numerous polymers. It can be co-polymerized with other monomers like vinyl acetate, methyl methacrylate (MMA), and acrylonitrile to create various copolymers with diverse properties. These copolymers find applications in:

  • Coatings and Adhesives: Methacrylate-based copolymers containing methallyl alcohol units exhibit good adhesion and film-forming properties, making them suitable for coatings and adhesives [].
  • Hydrophilic Materials: Blending methallyl alcohol with poly(vinyl alcohol) (PVA) can improve PVA's water resistance and thermal stability, making the blend film suitable for various applications, including food packaging [].

Organic Synthesis:

Methallyl alcohol serves as a versatile intermediate in organic synthesis due to its reactive functional groups. Researchers utilize it in various reactions, including:

  • Alkylation: Methallyl alcohol can act as a methylating agent, transferring a methyl group to other molecules [].
  • Esterification: It can be readily esterified to form methallyl esters, which are valuable precursors for various organic compounds [].

Analytical Chemistry:

Methallyl alcohol's unique properties make it useful in specific analytical chemistry applications:

  • Chromatographic Analysis: Due to its volatility and specific interactions with stationary phases, methallyl alcohol can be used as a mobile phase component or internal standard in gas chromatography (GC) and liquid chromatography (LC) [].

Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is an organic compound with the molecular formula C4H8OC_4H_8O. It is characterized by a double bond and a hydroxyl group, making it a member of the alcohol family. Methallyl alcohol is a colorless liquid with a sweet, floral odor and is soluble in water. It is primarily used as an intermediate in the synthesis of various chemicals and polymers.

Methallyl alcohol is a flammable liquid and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

  • Toxicity: Limited data available on specific toxicity, but exposure should be avoided [].
  • Flammability: Flash point 12 °C, poses a fire hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling methallyl alcohol [].
  • Work in a well-ventilated area to avoid inhalation.
  • Flammable, keep away from heat sources and open flames [].
Of Alcohols. Reactions Involving the O-H Bond" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/15:_Alcohols_and_Ethers/15.05:_Chemical_Reactions_of_Alcohols._Reactions_Involving_the_O-H_Bond" rel="nofollow noopener" target="_blank"> .

Research indicates that methallyl alcohol exhibits antimicrobial properties. It has been studied for its potential effects on various bacteria and fungi. The compound's biological activity may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms . Additionally, methallyl alcohol has been explored for its potential use in pharmaceuticals due to its unique structure and reactivity.

Methallyl alcohol can be synthesized through several methods:

  • Hydrolysis of Methylallyl Chloride: This conventional method involves the reaction of methylallyl chloride with water in the presence of a base, resulting in the formation of methallyl alcohol .
  • Tandem Reactions: A more sustainable approach involves tandem reactions starting from methacrolein, which includes oxidation and hydrolysis steps to yield methallyl alcohol alongside other products .
  • Catalytic Processes: Recent studies have explored catalytic methods using palladium-based catalysts for the arylation of methallyl alcohol, enhancing its synthesis efficiency .

Methallyl alcohol serves various applications across different industries:

  • Chemical Intermediate: It is widely used as an intermediate in the production of resins, adhesives, and coatings.
  • Polymer Production: Methallyl alcohol can be polymerized to produce materials with desirable physical properties for use in plastics and elastomers.
  • Flavoring Agent: Due to its pleasant odor, it is sometimes utilized as a flavoring agent in food products.

Studies on the interactions of methallyl alcohol highlight its reactivity with other compounds. For instance, it has been shown to react readily with hydrogen chloride to form methallyl chloride, which is significant for further chemical transformations . Additionally, investigations into its atmospheric reactions reveal that methallyl alcohol can participate in oxidation processes that affect its environmental persistence and reactivity under varying temperature conditions .

Methallyl alcohol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
Allyl AlcoholC3H6OC_3H_6OSimple structure with a hydroxyl groupLacks a methyl substituent on the double bond
IsobutyleneC4H8C_4H_8An alkene without a hydroxyl groupDoes not possess alcoholic properties
2-MethylpropeneC4H8C_4H_8A branched alkeneNo functional groups; purely hydrocarbon
MethacroleinC4H6OC_4H_6OAn aldehyde related to methallyl alcoholContains an aldehyde functional group

Methallyl alcohol's unique feature lies in its combination of both alkene and alcohol functionalities, allowing it to participate in diverse

Physical Description

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry.

XLogP3

0.8

Boiling Point

239 °F at 760 mm Hg (USCG, 1999)

Flash Point

92 °F (USCG, 1999)

Density

0.8515 at 68 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 66 of 70 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

513-42-8

Wikipedia

Methallyl alcohol

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

2-Propen-1-ol, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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